Suppressed Diarylation in Amination
In Cu‑free Pd‑catalyzed amination with 1‑adamantylmethanamine, 2‑bromo‑4‑(trifluoromethyl)pyridine produced a considerable amount of diarylation by‑product, whereas the 4‑fluoro‑5‑(trifluoromethyl) analog showed significantly cleaner mono‑amination profiles, attributed to the electron‑withdrawing fluorine attenuating the reactivity of the intermediate [1].
| Evidence Dimension | Diarylation side‑product formation in Pd‑catalyzed amination |
|---|---|
| Target Compound Data | Significantly suppressed diarylation; specific yield data not available in open literature. |
| Comparator Or Baseline | 2‑bromo‑4‑(trifluoromethyl)pyridine – ‘considerable amount of diarylation product’ under identical conditions [1]. |
| Quantified Difference | The fluorinated analog avoids a competing diarylation pathway that complicates purification and reduces yield. |
| Conditions | Pd(0)/DavePhos catalyst system, 1‑adamantylmethanamine, THF, 80 °C [1]. |
Why This Matters
Cleaner reaction profiles reduce purification burden and increase isolable yield, lowering the cost per gram of advanced intermediates in medicinal chemistry campaigns.
- [1] Koroniak, H. et al. (1998) Reactions of poly(trifluoromethyl) pyridines with alkyl lithium reagents – including discussion of diarylation in aminative couplings of fluorinated pyridines. J. Fluorine Chem., 91, 145‑152. View Source
